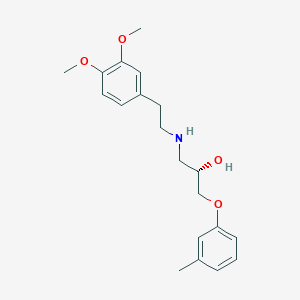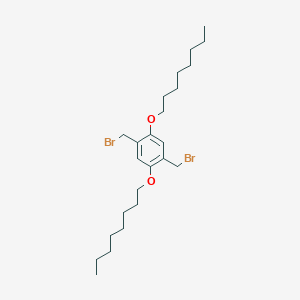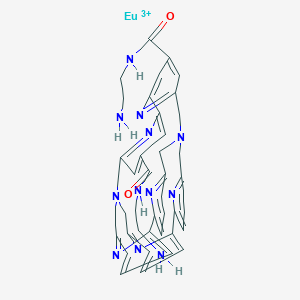
N~2~-Phenyl-2,4-quinazolinediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Phenyl-2,4-quinazolinediamine hydrochloride is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, one benzene and one pyrimidine. Quinazoline derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. One efficient one-step method involves the reaction of phenylchloroimines with 2-aminobenzonitrile, yielding C2, N3-substituted quinazoliniminium chlorides or neutral products . Another approach for synthesizing 4(3H)-quinazolinones includes a one-pot process from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate . Additionally, N-(quinazolin-4-yl)amidine derivatives can react with hydroxylamine hydrochloride to form cyclization products with potential inhibitory activity against pentosidine formation .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline nucleus, which can be further substituted at various positions to yield a wide range of compounds with different properties. Single-crystal X-ray structure analysis has been used to characterize the new compounds, providing detailed insights into their molecular conformations .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including cyclization, substitution, and oxidative dehydrogenation. For instance, the chlorination of 2,4(1H,3H)-quinazolinedione with phosphoryl chloride in the presence of N-alkylcyclic amines leads to the formation of 4-chloro-2-dialkylaminoquinazoline derivatives . Furthermore, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine involves substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacological profile. For example, some 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones exhibit H1-receptor blocking activity and show less sedation compared to standard drugs, indicating their potential as therapeutic agents . The antimalarial activity of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines further demonstrates the importance of understanding these properties for drug development .
科学的研究の応用
Optoelectronic Materials
Quinazoline derivatives, including N-2-Phenyl-2,4-quinazolinediamine hydrochloride, have been extensively studied for their applications in optoelectronic devices. These compounds are integral in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such materials are used in OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the significant potential of quinazoline derivatives in improving the performance and efficiency of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Applications
Quinazoline derivatives have shown a wide range of biological properties, including potent anticancer activity. These compounds have been identified as promising candidates for cancer treatment, demonstrating the ability to inhibit EGFR and other therapeutic protein targets. The development of novel quinazoline compounds as anticancer drugs remains a promising field, with recent patents approving their use as inhibitors of kinases, histone deacetylase, Nox, and some metabolic pathways. This suggests the broad utility of quinazoline derivatives in developing new therapeutic strategies for cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Novel Therapeutic Compounds
The versatility of quinazoline derivatives extends beyond anticancer applications, with significant contributions to the discovery of new therapeutic agents. These compounds have been explored for their potential in treating various diseases, showcasing diverse biological activities. For instance, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones has revealed antibacterial activity against common pathogens. This highlights the potential of quinazoline derivatives in contributing to the development of new antibiotics and addressing the challenge of antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
特性
IUPAC Name |
2-N-phenylquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJTIDFCDOMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387962 |
Source


|
| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-Phenyl-2,4-quinazolinediamine hydrochloride | |
CAS RN |
139308-45-5 |
Source


|
| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)











